molecular formula C15H33ClS B224664 Sulfonium, dodecylethylmethyl-, chloride CAS No. 14254-28-5

Sulfonium, dodecylethylmethyl-, chloride

Cat. No.: B224664
CAS No.: 14254-28-5
M. Wt: 280.9 g/mol
InChI Key: CSSXFMXXEQYDFF-UHFFFAOYSA-M
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Description

Sulfonium, dodecylethylmethyl-, chloride is an organosulfur compound with the molecular formula C15H33ClS. It is a sulfonium salt where the sulfur atom is bonded to three organic substituents: a dodecyl group, an ethyl group, and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium, dodecylethylmethyl-, chloride can be synthesized through the alkylation of sulfides. One common method involves the reaction of dodecyl sulfide with ethyl chloride and methyl chloride in the presence of a strong base. The reaction proceeds via the formation of sulfonium ylides, which are then converted to the desired sulfonium salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dodecylethylmethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Sulfonium, dodecylethylmethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides and subsequent cycloaddition reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulfonium, dodecylethylmethyl-, chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various cycloaddition reactions, leading to the formation of cyclic compounds. The sulfur atom in the sulfonium salt acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sulfonium, trimethyl-, chloride: A simpler sulfonium salt with three methyl groups attached to the sulfur atom.

    Sulfonium, triphenyl-, chloride: A more complex sulfonium salt with three phenyl groups attached to the sulfur atom.

    Sulfoxonium ylides: Compounds similar to sulfonium ylides but with an additional oxygen atom bonded to the sulfur.

Uniqueness

Sulfonium, dodecylethylmethyl-, chloride is unique due to its specific combination of organic substituents, which imparts distinct chemical properties and reactivity. Its long dodecyl chain makes it particularly useful in applications requiring amphiphilic properties, such as surfactant production.

Properties

CAS No.

14254-28-5

Molecular Formula

C15H33ClS

Molecular Weight

280.9 g/mol

IUPAC Name

dodecyl-ethyl-methylsulfanium;chloride

InChI

InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1

InChI Key

CSSXFMXXEQYDFF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[S+](C)CC.[Cl-]

Canonical SMILES

CCCCCCCCCCCC[S+](C)CC.[Cl-]

14254-28-5

Synonyms

Sulfonium, dodecylethylmethyl-, chloride

Origin of Product

United States

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